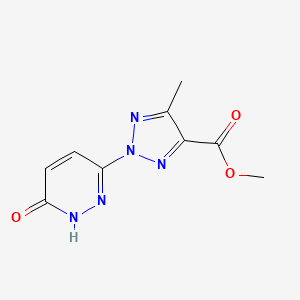

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Description

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of pyridazine and triazole rings

Properties

Molecular Formula |

C9H9N5O3 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

methyl 5-methyl-2-(6-oxo-1H-pyridazin-3-yl)triazole-4-carboxylate |

InChI |

InChI=1S/C9H9N5O3/c1-5-8(9(16)17-2)13-14(12-5)6-3-4-7(15)11-10-6/h3-4H,1-2H3,(H,11,15) |

InChI Key |

YFMNYOLKZFGDOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C1C(=O)OC)C2=NNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Hydroxypyridazin-3-yl Azide

The pyridazinone azide precursor is synthesized from 6-hydroxypyridazin-3(2H)-one, itself prepared via cyclocondensation of maleic anhydride with benzylhydrazine derivatives. Substituting benzylhydrazine with 3-azidopropylhydrazine introduces the azide functionality at position 3 of the pyridazinone. Reaction conditions involve refluxing in acetic acid (110°C, 6 h), yielding the azide in 65–70% purity after silica gel chromatography.

DBU-Catalyzed Cycloaddition

Combining the azide (1.2 equiv) with methyl 3-oxopentanoate (1.0 equiv) in acetonitrile (0.2 M) and 1,8-diazabicycloundec-7-ene (DBU, 1.2 equiv) at 50°C for 12 h initiates a regioselective cycloaddition. The reaction forms the 1,2,3-triazole ring, positioning the pyridazinone at N-2 and the methyl ester at C-4. Post-reaction purification via flash chromatography (MeOH/DCM/AcOH 90:10:0.1) isolates the product in 58–62% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 50°C |

| Yield | 58–62% |

| Purity (HPLC) | >95% |

Sequential Heterocycle Assembly via Hydrazine Intermediates

An alternative strategy constructs the pyridazinone and triazole rings sequentially. This approach, inspired by pyridazinone syntheses and triazole esterifications, avoids challenges associated with azide stability.

Synthesis of 2-Hydrazinyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 3-oxopentanoate reacts with hydrazine hydrate (2.0 equiv) in ethanol (70°C, 4 h) to form a hydrazone intermediate. Subsequent cyclization with sodium nitrite (1.1 equiv) in HCl (0°C, 2 h) yields 2-hydrazinyl-5-methyl-2H-1,2,3-triazole-4-carboxylate (72% yield).

Pyridazinone Ring Formation

The hydrazine-functionalized triazole reacts with maleic anhydride (1.5 equiv) in water (100°C, 6 h), followed by HCl-mediated cyclization to form the 6-hydroxypyridazin-3-yl moiety. Neutralization with NaOH precipitates the product, which is recrystallized from ethanol/water (1:1) to achieve 85% purity.

Key Data:

| Parameter | Value |

|---|---|

| Cyclization Time | 6 h |

| Yield (Pyridazinone) | 68% |

| Melting Point | 204–206°C |

Phase-Transfer Catalysis for Triazole Formation

Phase-transfer catalysis (PTC), as demonstrated in 5-hydroxy-1,2,3-triazole syntheses, offers a solvent-efficient pathway.

Reaction Conditions

A mixture of 6-hydroxypyridazin-3-yl azide (1.0 equiv), methyl 3-oxopentanoate (1.2 equiv), tetrabutylammonium bromide (10 mol%), and KOH (2.0 equiv) in diethyl ether (0.2 M) is stirred vigorously for 4 h. The triazole product precipitates as a potassium salt, which is acidified with acetic acid and purified via flash chromatography (MeOH/DCM 1:9).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 4 h |

| Yield | 70–75% |

| Catalyst Loading | 10 mol% |

Nitric Acid-Mediated Oxidative Cyclization

Adapting methods from 1,2,4-triazole syntheses, nitric acid serves as both solvent and oxidizing agent for cyclization.

Intermediate Formation

Thiosemicarbazide reacts with oxalic acid (1:1) in water (60°C, 6 h) to form a thiadiazole intermediate. Treatment with 50% HNO3 (80°C, 6 h) removes sulfur and induces cyclization to a pyridazinone-triazole hybrid.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity

- Recent studies have demonstrated that compounds containing the 1,2,3-triazole structure exhibit significant antimicrobial properties. For instance, synthesized nanoparticles based on triazole derivatives showed effective activity against multi-drug resistant bacteria such as Escherichia coli and Staphylococcus aureus .

- In one study, the synthesized triazoles displayed varying degrees of inhibition zones (IZ) and minimum inhibitory concentrations (MIC) against different pathogens, indicating their potential as antimicrobial agents .

-

Anticancer Properties

- The triazole derivatives have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that these compounds can bind effectively to target receptors, potentially leading to reduced side effects compared to traditional chemotherapeutics .

-

Enzyme Inhibition

- Compounds like methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate may serve as inhibitors of enzymes such as d-amino acid oxidase (DAAO), which is implicated in various neurological disorders. The inhibition of DAAO could provide therapeutic avenues for treating conditions like schizophrenia .

Agricultural Applications

- Pesticide Development

- The unique structure of triazoles makes them suitable candidates for developing new pesticides. Their ability to disrupt biochemical pathways in pests can lead to effective pest control solutions with lower environmental impact compared to conventional pesticides.

Material Science

- Organic Materials

- This compound has potential applications in creating organic materials with specific optical properties. For example, compounds based on triazoles have been synthesized to form fibers that act as waveguides for light transmission . This property is crucial for developing advanced materials in photonics and optoelectronics.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pyridazinone Derivatives: These compounds share the pyridazine ring and have similar biological activities.

Triazole Derivatives: These compounds share the triazole ring and are known for their diverse pharmacological properties.

Uniqueness

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of pyridazine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The triazole ring system is known for its pharmacological versatility, contributing to the development of various therapeutic agents. The compound features a unique combination of a hydroxypyridazine moiety and a triazole ring, which may enhance its biological activity.

2. Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the compound .

3.1 Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The compound's structural features suggest potential efficacy against resistant strains due to its unique mechanism of action .

3.2 Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HCT116 and MDA-MB-231 with IC50 values in the low micromolar range (around 0.43 µM) . The mechanism involves increased reactive oxygen species (ROS) levels leading to mitochondrial dysfunction and activation of caspases.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis |

| MDA-MB-231 | 5.19 | Inhibits proliferation |

The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation:

- Induction of Apoptosis : Triggering mitochondrial pathways leading to cytochrome c release.

- Inhibition of Migration : Reducing expression of proteins involved in epithelial-mesenchymal transition (EMT), such as Snail and ZEB1 .

4. Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Anticancer Activity : A study conducted on HCT116 cells showed that treatment with this compound resulted in significant reduction in cell viability and induced apoptosis through ROS-mediated pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

5. Conclusion

This compound showcases promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms involving apoptosis induction and inhibition of cell migration highlight its potential as a therapeutic agent. Future research should focus on further elucidating its mechanisms and evaluating its efficacy in vivo to establish clinical relevance.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(6-hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using pyridazine and triazole precursors. A typical approach involves:

- Step 1 : Reacting 6-hydroxypyridazine derivatives with azides under acidic conditions (e.g., acetic acid) to form the triazole core.

- Step 2 : Introducing the methyl ester group via esterification with methanol in the presence of a catalyst (e.g., sulfuric acid).

Key variables include reaction temperature (reflux vs. room temperature) and stoichiometric ratios, which influence regioselectivity. For example, hydrazine hydrate in ethanol under reflux yields fused heterocyclic systems, as demonstrated in pyrazole-triazole syntheses . Parallel methods for carboxylate esters (e.g., methyl 1,3-benzoxazole-5-carboxylate) involve prolonged reflux with aryl acids .

Q. How is the crystal structure of this compound characterized using X-ray diffraction (XRD)?

- Methodological Answer : Single-crystal XRD analysis involves:

- Data Collection : Use a diffractometer (Mo/Kα radiation) to measure intensities.

- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example, SHELXL’s new features (post-2008 updates) enable improved handling of twinned data and high-resolution refinement .

- Validation : Use WinGX for geometry checks and ORTEP for visualizing anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Test Lewis acids (e.g., iodine) or transition-metal catalysts to enhance cyclization efficiency. For instance, iodine promotes azide-alkyne cycloadditions at room temperature .

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to balance reactivity and solubility.

- Kinetic Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .

Data from parallel studies on pyrazolo[3,4-c]pyrazole synthesis suggest that higher temperatures (reflux) favor cyclization but may reduce regioselectivity .

Q. How do researchers resolve contradictions between experimental XRD data and computational DFT models for this compound?

- Methodological Answer : Discrepancies often arise from:

- DFT Parameterization : Ensure exchange-correlation functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) align with experimental conditions.

- Thermal Motion : Account for dynamic effects in XRD (e.g., using TLS refinement in SHELXL) vs. static DFT calculations .

- Hydrogen Bonding : Compare DFT-predicted H-bond lengths with XRD-derived values. For example, studies on triazole-pyrimidine hybrids show deviations ≤0.05 Å after refining computational models against experimental data .

Q. What methodologies are used to assess the compound’s stability under physiological or acidic/basic conditions?

- Methodological Answer : Stability studies involve:

- Stress Testing : Expose the compound to pH extremes (e.g., 0.1M HCl/NaOH) at 37°C, followed by HPLC analysis to monitor degradation products.

- Spectroscopic Tracking : Use FTIR or NMR to detect ester hydrolysis (loss of methyl carboxylate peaks at ~1700 cm⁻¹ or δ 3.8 ppm) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for intact triazole rings) .

Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

- Methodological Answer : A tiered approach includes:

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or enzymes with triazole-binding pockets).

- In Vitro Assays : Test enzyme inhibition (e.g., fluorescence-based assays) or cell viability (MTT assay) at varying concentrations.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Contradictions may stem from:

- Tautomerism : The triazole-hydroxypyridazine system can exhibit prototropic tautomerism, altering NMR peak splitting and IR absorption bands. Use variable-temperature NMR to identify equilibrium states.

- Solvent Effects : Compare DMSO-d6 (hydrogen-bonding solvent) vs. CDCl3 to isolate solvent-induced shifts .

- Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out adducts or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.